Flamprop

Übersicht

Beschreibung

Flamprop is a synthetic herbicide primarily used for the post-emergence control of wild oats and other grass weeds in wheat crops. It is usually formulated as the methyl variant and is known for its low aqueous solubility and non-volatility. This compound can persist in soil systems and is moderately toxic to aquatic species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Flamprop is synthesized through a series of chemical reactions involving the condensation of benzoyl chloride with 3-chloro-4-fluoroaniline, followed by the reaction with alanine. The final product is obtained after purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Herbicidal Mechanism of Action

Flamprop-M-methyl operates by disrupting the formation and orientation of microtubules during mitosis, leading to impaired cell division. Research indicates that this herbicide affects spindle and phragmoblast microtubules, resulting in defective cellular structures during cytokinesis. In bioassays, root treatment with this compound-M-methyl halted cell division within hours, showcasing its potent herbicidal activity against target weeds while sparing non-target crops like wheat .

Foliar Uptake Studies

Studies on the foliar uptake of this compound-M-methyl have revealed significant insights into its application efficacy. The uptake is influenced by several factors, including:

- Application Rate : Increased amounts of this compound-M-methyl applied per unit area lead to enhanced uptake by leaf surfaces.

- Environmental Conditions : Higher temperatures (exceeding 35°C) accelerate the penetration rate into plant tissues .

- Surfactants : The presence of non-ionic surfactants enhances the foliar uptake of this compound-M-methyl, indicating that formulation strategies can optimize its effectiveness in field applications .

Environmental Impact and Residue Studies

This compound has been assessed for its persistence in soil and potential ecological impacts. Data indicate that it is moderately persistent in soil systems and poses moderate toxicity to aquatic species while exhibiting low oral toxicity to mammals . Residue studies conducted in various trial sites across the UK and France have provided valuable data regarding the degradation and movement of this compound residues in agricultural soils .

Case Study 1: Efficacy in Wheat

A study focusing on the efficacy of this compound-M-methyl on wheat demonstrated that while the herbicide effectively controlled wild oats, it did not adversely affect wheat growth. This allowed researchers to isolate the effects of this compound without confounding biological interactions .

Case Study 2: Microtubule Disruption

Research involving maize roots illustrated that this compound-M-methyl significantly disturbed spindle orientation during cell division, leading to abnormal cellular structures. This disruption was assessed using cytochemical fluorescence techniques, confirming its role as a novel antimicrotubule agent among herbicides .

Summary Table: Key Properties and Applications of this compound

| Property/Aspect | This compound-M-methyl |

|---|---|

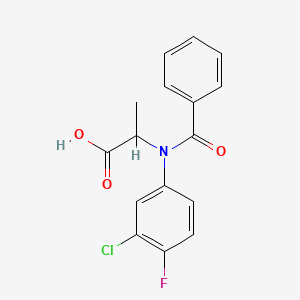

| Chemical Structure | Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate |

| Primary Use | Control of wild oats and other grass weeds |

| Mechanism | Mitotic disruptor affecting microtubule dynamics |

| Environmental Persistence | Moderate |

| Toxicity | Low oral toxicity to mammals; moderate toxicity to aquatic species |

| Foliar Uptake Factors | Application rate, environmental conditions, surfactant presence |

Wirkmechanismus

Flamprop exerts its herbicidal effects by disrupting microtubule formation in plant cells. It interferes with the polymerization of tubulin, a key protein in microtubule assembly, leading to the inhibition of cell division and growth. This mechanism is similar to that of other mitotic disrupter herbicides .

Vergleich Mit ähnlichen Verbindungen

Pendimethalin: Another herbicide that disrupts microtubule formation.

Trifluralin: Known for its pre-emergence control of weeds through a similar mechanism.

Dinitroanilines: A class of herbicides with comparable modes of action.

Uniqueness of Flamprop: this compound is unique due to its specific chemical structure, which allows it to be effective in post-emergence weed control. Unlike some other herbicides, it is formulated as a methyl variant, enhancing its stability and persistence in soil .

Biologische Aktivität

Flamprop, specifically in its methyl variant (this compound-M-methyl), is a herbicide that has garnered attention for its unique biological activity, particularly its mechanism of action as a mitotic disruptor. This article delves into the biological properties of this compound, its effects on plant cells, and relevant case studies.

Chemical Structure and Properties

This compound is chemically characterized as methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate. It is known for its low aqueous solubility and moderate persistence in soil environments. The compound exhibits selective herbicidal properties, primarily inhibiting cell elongation in target plants while demonstrating low toxicity to mammals and humans .

This compound functions by disrupting microtubule dynamics during mitosis. The following key findings summarize its biological activity:

- Microtubule Disruption : this compound-M-methyl interferes with the orientation of spindle and phragmoblast microtubules in plant cells. In bioassays conducted on maize seedlings treated with 50 µM of this compound-M-methyl, cell division ceased within 4 hours, indicating a rapid impact on mitosis .

- Cytochemical Effects : Cytochemical fluorescence studies revealed that this compound causes disorganization of microtubules during late anaphase and early telophase, leading to defective structures that hinder normal cytokinesis. Specifically, spindle apparatus microtubules remained attached to kinetochores without proper organization .

- Comparison to Other Herbicides : Unlike traditional microtubule disruptors, this compound does not inhibit tubulin polymerization in vitro at the same concentrations, suggesting a novel mode of action distinct from other herbicides .

Toxicological Profile

This compound exhibits a low oral toxicity profile in mammals and shows moderate toxicity to various aquatic organisms. Its environmental persistence raises concerns regarding bioaccumulation but no significant human health risks have been reported .

| Property | Value |

|---|---|

| Chemical Name | Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate |

| Solubility | Low aqueous solubility |

| Mammalian Toxicity | Low |

| Aquatic Toxicity | Moderate |

| Environmental Persistence | Moderate |

Case Studies and Research Findings

- Study on Maize Roots : A detailed investigation into the effects of this compound-M-methyl on maize roots showed significant disruption in microtubule organization within meristematic cells. This study highlighted the compound's potential as a selective herbicide due to its specific targeting of plant cell division processes .

- Selectivity in Oat Plants : Research indicated that this compound stunted oat growth by inhibiting cell elongation effectively. The compound was found to move rapidly through the phloem, enhancing its efficacy as a herbicide against certain grass species while minimizing harm to broadleaf plants .

- Environmental Impact Assessment : An evaluation of this compound's ecological effects revealed moderate toxicity to non-target organisms such as birds and honeybees. This assessment underscores the need for careful management practices when utilizing this herbicide in agricultural settings .

Eigenschaften

IUPAC Name |

2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVMVCCFZCMYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058137 | |

| Record name | Flamprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58667-63-3 | |

| Record name | Flamprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58667-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.